molecular formula C11H11ClN4OS B261612 N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE

N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE

Cat. No.: B261612
M. Wt: 282.75 g/mol
InChI Key: DZMPPBXUUGHKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorobenzylthio group attached to the triazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the 4-chlorobenzylthio group. The final step involves the acetamide formation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzyl derivatives .

Scientific Research Applications

N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an antidepressant and anticancer agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but molecular docking studies have shown its potential to bind to various proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
  • 2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE is unique due to its specific triazole structure and the presence of the 4-chlorobenzylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.75 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide

InChI

InChI=1S/C11H11ClN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17)

InChI Key

DZMPPBXUUGHKDE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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